molecular formula C19H20N2O B241701 N'-cyclohexylidene[1,1'-biphenyl]-4-carbohydrazide

N'-cyclohexylidene[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B241701
M. Wt: 292.4 g/mol
InChI Key: DKVAIHVEASSZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-cyclohexylidene-4-biphenylcarbohydrazide is an organic compound with the molecular formula C19H20N2O and a molecular weight of 292.4 g/mol. This compound is characterized by its unique structure, which includes a cyclohexylidene group attached to a biphenylcarbohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-4-biphenylcarbohydrazide typically involves the condensation reaction between cyclohexanone and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-cyclohexylidene-4-biphenylcarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-4-biphenylcarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-cyclohexylidene-4-biphenylcarbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-4-biphenylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclohexylidene-4-biphenylcarbohydrazide shares structural similarities with other hydrazide derivatives, such as benzylidenehydrazides and phenylhydrazides.
  • These compounds also exhibit similar chemical properties and reactivity patterns.

Uniqueness

  • The presence of the cyclohexylidene group in N’-cyclohexylidene-4-biphenylcarbohydrazide imparts unique steric and electronic properties, distinguishing it from other hydrazide derivatives.
  • Its specific structure and reactivity make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-4-phenylbenzamide

InChI

InChI=1S/C19H20N2O/c22-19(21-20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,21,22)

InChI Key

DKVAIHVEASSZJC-UHFFFAOYSA-N

SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

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